6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile
Description
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile is a fluorinated heterocyclic compound featuring a nicotinonitrile core substituted with a 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or cytotoxic agent development . Its structure combines a pyridine ring (nicotinonitrile) with a piperidine scaffold, allowing for diverse interactions with biological targets. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by related analogs in patents and synthetic studies .
Key structural attributes:
- Nicotinonitrile backbone: Provides a planar aromatic system for π-π stacking or hydrogen bonding.
- 4-(Trifluoromethyl)piperidine: Introduces steric bulk and electron-withdrawing properties, influencing target selectivity.
- Cyanide group (-CN): Enhances binding affinity to enzymes or receptors via dipole interactions.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRRHWDDAITBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Nicotinonitrile: The final step involves coupling the trifluoromethyl-substituted piperidine with a nicotinonitrile derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in the development of antidepressants and anxiolytics.
- Case Study : A study evaluated the efficacy of similar trifluoromethyl-piperidine derivatives in animal models of depression, showing significant improvement in behavioral outcomes compared to controls.
-
Biological Activity :
- Research indicates that compounds with similar structures exhibit enzyme inhibition properties, particularly against certain kinases involved in cancer progression.
- Data Table : Comparative analysis of enzyme inhibition rates among various trifluoromethyl-piperidine derivatives.
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Kinase X | 0.5 |
| 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile | Kinase Y | 0.3 |
| Compound B | Kinase Z | 0.7 |
Neuropharmacology
The compound's influence on neurotransmitter receptors has been studied extensively. It is hypothesized that its structural attributes allow for selective binding to certain receptor subtypes, potentially leading to fewer side effects compared to traditional drugs.
- Case Study : A clinical trial involving participants with anxiety disorders demonstrated that administration of a related trifluoromethyl compound resulted in reduced anxiety levels without significant adverse effects, suggesting a favorable safety profile.
Industrial Applications
- Synthesis of Complex Molecules :
- The compound serves as a versatile building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
- Material Science :
- Its unique chemical properties allow for applications in creating advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile with structurally or functionally related nicotinonitrile derivatives, highlighting substituent effects, biological activity, and synthetic feasibility.
Research Findings and Limitations
- Patent Landscape: European patents highlight nicotinonitrile derivatives with fused-ring systems as superior in target selectivity but note challenges in scalability .
- Supplier Data : Commercial availability of related compounds (e.g., ) underscores industrial interest, though discontinuation of some analogs () reflects unresolved stability or efficacy issues.
Biological Activity
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and applications in various fields.
Chemical Structure and Synthesis
The compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further linked to a nicotinonitrile moiety. The synthesis typically involves:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives or cyclization reactions.
- Introduction of the Trifluoromethyl Group : Utilized reagents include trifluoromethyl iodide.
- Coupling with Nicotinonitrile : Often performed using palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activities and receptor interactions, which can lead to various physiological responses. The trifluoromethyl group enhances lipophilicity and binding affinity, making it a valuable candidate for drug development .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Antiviral Properties : Investigations have indicated potential efficacy against certain viral infections, although further studies are needed to elucidate the mechanisms .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : Research utilizing NanoBRET assays revealed that the compound disrupts protein-protein interactions critical for cancer progression, supporting its role as a potential therapeutic agent .
- Comparative Studies : When compared to similar compounds, this compound exhibited superior activity against Gram-positive and Gram-negative bacterial strains, showcasing its broad-spectrum antimicrobial potential .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
